5-(Methylsulfanyl)furan-3-carboxylic acid
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Overview
Description
5-(Methylsulfanyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S It is characterized by a furan ring substituted with a methylsulfanyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfanyl)furan-3-carboxylic acid typically involves the introduction of a methylsulfanyl group to a furan ring followed by carboxylation. One common method includes the reaction of 5-bromo-3-furancarboxylic acid with methylthiolate under basic conditions to introduce the methylsulfanyl group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form derivatives where the carboxylic acid group is converted to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methylsulfanyl group can be replaced by other substituents. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
5-(Methylsulfanyl)furan-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)furan-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methylsulfanyl group can participate in hydrophobic interactions and sulfur-based chemistry. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
- 5-(Methylthio)furan-2-carboxylic acid
- 5-(Ethylsulfanyl)furan-3-carboxylic acid
- 5-(Methylsulfanyl)thiophene-3-carboxylic acid
Comparison: 5-(Methylsulfanyl)furan-3-carboxylic acid is unique due to the specific positioning of the methylsulfanyl and carboxylic acid groups on the furan ring. This positioning influences its chemical reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
5-methylsulfanylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-10-5-2-4(3-9-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTXNWPABCMYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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